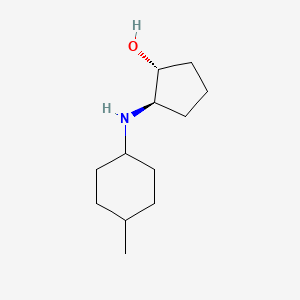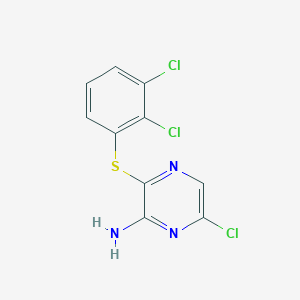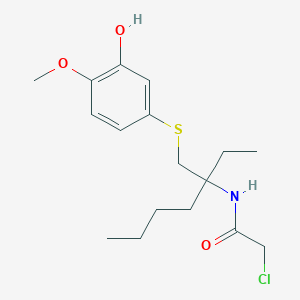
Dodecan-4-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecan-4-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate is a complex organic compound that belongs to the class of esters This compound is characterized by its long aliphatic chains and the presence of multiple functional groups, including ester, ether, and amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dodecan-4-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Esterification: The initial step involves the esterification of dodecan-4-ol with octanoic acid in the presence of a strong acid catalyst such as sulfuric acid. This reaction is typically carried out under reflux conditions to ensure complete conversion.
Ether Formation: The next step involves the formation of the ether linkage by reacting heptadecan-9-ol with the esterified product. This reaction is usually catalyzed by a base such as sodium hydride and carried out in an aprotic solvent like dimethyl sulfoxide.
Amination: The final step involves the introduction of the amino group by reacting the intermediate product with 2-hydroxyethylamine. This reaction is typically carried out under mild conditions to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecan-4-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids and ketones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction typically leads to the formation of alcohols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and ether linkages. Common reagents for these reactions include alkyl halides and nucleophiles such as hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, hydroxide ions in aqueous medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted esters, ethers.
Applications De Recherche Scientifique
Dodecan-4-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a model molecule for studying ester and ether chemistry. It is also used in the development of new synthetic methodologies.
Biology: The compound is used in the study of lipid metabolism and membrane biology. Its long aliphatic chains make it a useful tool for studying the interactions between lipids and proteins.
Medicine: The compound is being investigated for its potential use as a drug delivery agent. Its unique structure allows for the encapsulation of hydrophobic drugs, improving their solubility and bioavailability.
Industry: The compound is used in the development of new materials, such as surfactants and lubricants. Its unique chemical properties make it a valuable additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Dodecan-4-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate is primarily based on its ability to interact with lipid membranes. The compound’s long aliphatic chains allow it to insert into lipid bilayers, disrupting their structure and function. This can lead to changes in membrane fluidity and permeability, affecting the activity of membrane-bound proteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecan-4-yl octanoate: A simpler ester with similar aliphatic chains but lacking the ether and amino groups.
Heptadecan-9-yloxy octanoate: An ether with similar aliphatic chains but lacking the ester and amino groups.
2-Hydroxyethyl octanoate: An ester with a shorter aliphatic chain and a hydroxyl group.
Uniqueness
Dodecan-4-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate is unique due to its combination of ester, ether, and amino functional groups. This unique structure allows it to interact with a wide range of chemical and biological systems, making it a valuable tool in scientific research. Its long aliphatic chains also provide it with unique physical properties, such as high hydrophobicity and low solubility in water, which can be exploited in various applications.
Propriétés
Formule moléculaire |
C47H93NO5 |
|---|---|
Poids moléculaire |
752.2 g/mol |
Nom IUPAC |
dodecan-4-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C47H93NO5/c1-5-9-12-15-20-27-35-44(34-8-4)52-46(50)38-30-23-18-25-32-40-48(42-43-49)41-33-26-19-24-31-39-47(51)53-45(36-28-21-16-13-10-6-2)37-29-22-17-14-11-7-3/h44-45,49H,5-43H2,1-4H3 |
Clé InChI |
UXMNAUTXKRMWDP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B13359606.png)
![3-Methoxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B13359607.png)
![4-Bromophenyl [3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B13359611.png)



![1-[(2-Chloro-4-fluorophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13359633.png)



![6-[(2,6-Dimethylphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359655.png)
